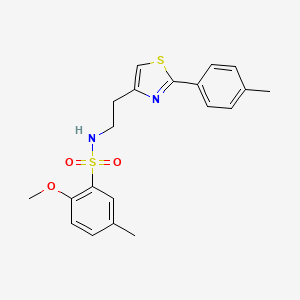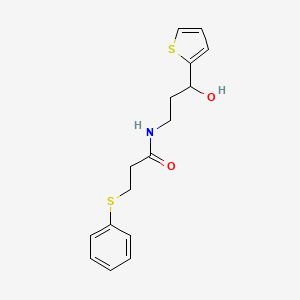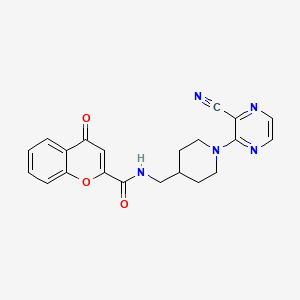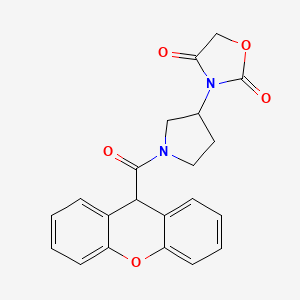
3-(1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic compound. It contains a xanthene group, which is a tricyclic compound that is part of many bioactive molecules . Xanthones are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of xanthone derivatives has been a subject of many studies. Various methods have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The xanthene group is a tricyclic structure that can exhibit various properties depending on its substitution patterns .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of the xanthene group and other functional groups, it could potentially undergo a variety of reactions .
Wissenschaftliche Forschungsanwendungen
Asymmetric Construction in Organic Chemistry
A study by Yang et al. (2015) illustrates the use of oxazolidine-2,4-dione derivatives in the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones. This process, catalyzed by a chiral N,O-ligand/Cu(I) system, yields compounds with a spiro-heteroquaternary stereogenic center, showcasing the utility of these derivatives in stereoselective synthesis (Yang et al., 2015).
Synthesis of Oxazolidines and Thiazolidines
Badr et al. (1981) discuss the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrating the versatility of oxazolidine-based compounds in organic synthesis (Badr et al., 1981).
Catalytic Applications
Bikas et al. (2018) explored the use of 1,3-oxazolidine-based ligands in the catalytic oxidation of benzyl alcohols. This study highlights the potential of oxazolidine derivatives as catalysts in oxidation reactions, offering insights into their role in enhancing reaction efficiency (Bikas et al., 2018).
Generation of Nonstabilized Azomethine Ylides
Tsuge et al. (1987) investigated the generation of nonstabilized azomethine ylides using oxazolidine intermediates, a method relevant in the synthesis of various nitrogen-containing compounds (Tsuge et al., 1987).
One-Pot Synthesis Utilizing Carbon Dioxide
Zhang et al. (2015) described a novel one-pot approach to synthesize oxazolidine-2,4-diones using atmospheric carbon dioxide, demonstrating an environmentally friendly method in organic synthesis (Zhang et al., 2015).
Catalysis in the Aza-Michael Reaction
A study by Ardizzoia et al. (2012) focused on the synthesis of Ni(II) and Pd(II) pyridinyloxazolidine-compounds and their application as catalysts in the aza-Michael reaction. This research underscores the potential of oxazolidine derivatives in facilitating important organic reactions (Ardizzoia et al., 2012).
Synthesis of Herbicidal Compounds
Li et al. (2006) described the synthesis of 3-aminocarbonyl-2-oxazolidinethione derivatives with herbicidal activities, illustrating the potential application of these compounds in agriculture (Li et al., 2006).
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities and can interact with various targets .
Mode of Action
The mode of action would depend on the specific target that the compound interacts with. For example, some pyrrolidine derivatives are known to act as selective androgen receptor modulators .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if it acts as a selective androgen receptor modulator, it could affect pathways related to androgen signaling .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors such as its chemical structure and the route of administration. Pyrrolidine derivatives are known to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as a selective androgen receptor modulator, it could have effects related to androgen signaling such as muscle growth or bone density increase .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s structure, particularly the pyrrolidine ring, could potentially influence its stability and reactivity .
Eigenschaften
IUPAC Name |
3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-18-12-27-21(26)23(18)13-9-10-22(11-13)20(25)19-14-5-1-3-7-16(14)28-17-8-4-2-6-15(17)19/h1-8,13,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYMVCLVTONBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)
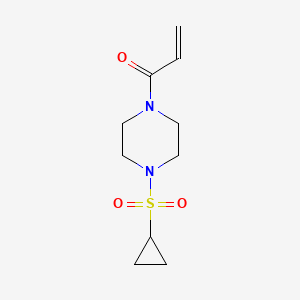
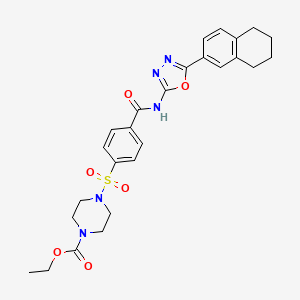
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2557222.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)
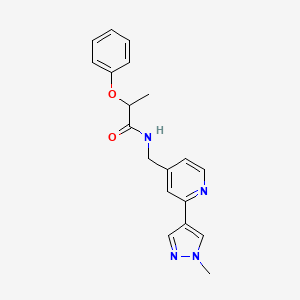
![N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557227.png)
